Cas no 1421497-79-1 (1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide)

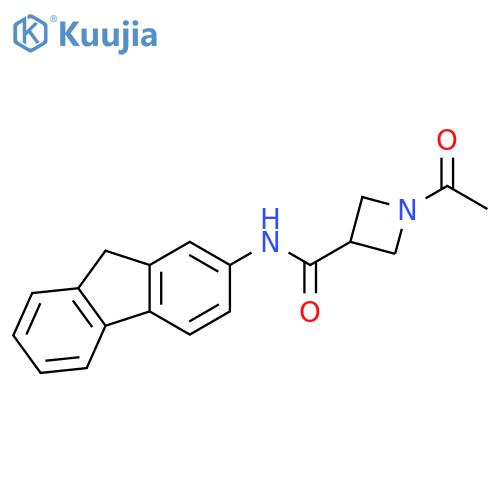

1421497-79-1 structure

商品名:1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

- VU0532788-1

- F6125-2282

- CCG-347129

- AKOS024533005

- 1421497-79-1

-

- インチ: 1S/C19H18N2O2/c1-12(22)21-10-15(11-21)19(23)20-16-6-7-18-14(9-16)8-13-4-2-3-5-17(13)18/h2-7,9,15H,8,10-11H2,1H3,(H,20,23)

- InChIKey: HABKTHJDDDKGID-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)=O)CC(C(NC2C=CC3C4=C(CC=3C=2)C=CC=C4)=O)C1

計算された属性

- せいみつぶんしりょう: 306.136827821g/mol

- どういたいしつりょう: 306.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6125-2282-4mg |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-5mg |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-20mg |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-50mg |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-40mg |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-2μmol |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-20μmol |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-3mg |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-2mg |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6125-2282-10μmol |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |

1421497-79-1 | 10μmol |

$69.0 | 2023-09-09 |

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1421497-79-1 (1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量